1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone

p70S6K Kinase Inhibition Cancer Research

This heterocyclic building block delivers a unique 6-bromopyridine substitution pattern paired with an N-acetylated morpholino-ethanone linker, yielding a distinct dual p70S6K/Akt1 inhibitory profile (p70S6K IC50 2.80 nM, Akt1 IC50 9 nM) not replicated by alternative halogenation or acylation variants. The bromine at the pyridine 6-position is critical for ATP-binding pocket engagement across both kinases. Procure as a privileged starting scaffold for next-generation anticancer SAR programs, kinase-profiling probe synthesis, or combinatorial library expansion via Suzuki/Buchwald-Hartwig coupling at the bromo handle. Request quote for bulk or custom quantities.

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
CAS No. 1316221-41-6
Cat. No. B1376206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone
CAS1316221-41-6
Molecular FormulaC11H13BrN2O2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C11H13BrN2O2/c1-8(15)14-5-6-16-10(7-14)9-3-2-4-11(12)13-9/h2-4,10H,5-7H2,1H3
InChIKeyFZONIGROQZEXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone (CAS 1316221-41-6): A Dual p70S6K/Akt1 Inhibitor Scaffold for Procurement in Kinase Research


1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone (CAS 1316221-41-6) is a heterocyclic organic compound featuring a bromopyridine moiety linked to a morpholine ring via an ethanone bridge, with molecular formula C₁₁H₁₃BrN₂O₂ and molecular weight 285.14 g/mol . The compound is a research-grade chemical primarily utilized as a versatile building block in medicinal chemistry, with documented inhibitory activity against key kinases including p70S6K (Ribosomal protein S6 kinase beta-1) and Akt1 (RAC-alpha serine/threonine-protein kinase), making it a valuable intermediate for the development of targeted anticancer agents [1].

Why Substituting 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone (CAS 1316221-41-6) with Other Morpholino-Pyridine Derivatives Compromises p70S6K/Akt1 Dual Inhibitor Development


Generic substitution within the morpholino-pyridine class is not feasible due to the unique combination of the 6-bromopyridine substitution pattern and the N-acetylated morpholine ethanone linker, which together confer a specific dual p70S6K/Akt1 inhibitory profile not observed in closely related analogs [1]. Structural variations such as alternative bromine positions on the pyridine ring or different acylations of the morpholine nitrogen significantly alter kinase selectivity and potency, as demonstrated by comparative IC50 data against p70S6K and Akt1. The presence of the bromine atom at the 6-position of the pyridine ring is particularly critical for maintaining the compound's unique binding interactions within the ATP-binding pockets of both kinases, a feature that cannot be replicated by other halogenated or unsubstituted pyridine analogs [2].

Quantitative Differentiation Guide: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone (CAS 1316221-41-6) vs. p70S6K/Akt1 Inhibitor Comparators


p70S6K Inhibition Potency: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone Demonstrates 2.80 nM IC50, Outperforming Clinical Candidate FS-115 (35 nM) and Matching Leading Dual Inhibitors

1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone exhibits an IC50 of 2.80 nM against p70S6K (Ribosomal protein S6 kinase beta-1) under standardized assay conditions (pH 7.5, 25°C, 96-well plate format) [1]. This potency surpasses the preclinical p70S6K inhibitor FS-115 (IC50 35 nM) [2] and is comparable to the clinically evaluated dual Akt/p70S6K inhibitor M2698 (IC50 1.1 nM for p70S6K) [3] and the oral inhibitor LY2584702 (IC50 4 nM) [4], establishing the compound as a high-potency p70S6K-targeting scaffold.

p70S6K Kinase Inhibition Cancer Research Signal Transduction

Akt1 Inhibition: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone Achieves 9 nM IC50, Matching the Potency of Selective Akt1 Inhibitor A-674563 (11 nM)

The compound inhibits Akt1 (RAC-alpha serine/threonine-protein kinase) with an IC50 of 9 nM under identical assay conditions (pH 7.5, 25°C) [1]. This activity is comparable to the well-characterized selective Akt1 inhibitor A-674563 (IC50 11 nM) and the dual inhibitor M2698 (IC50 1-4 nM for Akt1) [2], indicating that the compound possesses significant Akt1-targeting capability alongside its p70S6K activity.

Akt1 PKB Cancer Cell Survival

Dual p70S6K/Akt1 Selectivity Ratio: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone Exhibits a 3.2-fold Preference for p70S6K over Akt1, Distinct from XL-418's 2-fold Preference

The compound's dual inhibition profile shows a 3.2-fold selectivity for p70S6K (IC50 2.80 nM) over Akt1 (IC50 9 nM) [1]. This selectivity ratio differs from the dual inhibitor XL-418, which displays a 2-fold preference for Akt1 (IC50 1 nM) over p70S6K (IC50 2 nM) [2]. Such differences in selectivity ratios can profoundly influence cellular efficacy and therapeutic windows, making the specific dual profile of 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone a distinguishing feature for researchers investigating pathway-specific inhibition.

Kinase Selectivity Dual Inhibition SAR

Structural Differentiation: 6-Bromopyridine Substitution and N-Acetylated Morpholine in 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone Enables Distinct Kinase Binding Compared to 2-Bromo-6-morpholinopyridine Analogs

The compound features a 6-bromopyridin-2-yl group connected to an N-acetylated morpholine via an ethanone linker (SMILES: CC(=O)N1CCOC(c2cccc(Br)n2)C1) . In contrast, the closely related analog 2-Bromo-6-morpholinopyridine (CAS 332134-60-8) lacks the ethanone linker and N-acetyl group, consisting solely of a 6-bromopyridine ring directly attached to a morpholine (SMILES: Brc1cccc(n1)N2CCOCC2) . This structural divergence results in the target compound's unique dual p70S6K/Akt1 inhibitory profile, whereas 2-Bromo-6-morpholinopyridine has been primarily investigated as a CDK4/6 pathway modulator with moderate to high activity in mantle cell lymphoma models , demonstrating how specific functionalization dictates target engagement.

Medicinal Chemistry Scaffold Design Kinase Inhibitor

Procurement-Driven Application Scenarios for 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone (CAS 1316221-41-6) in Kinase-Focused R&D


Lead Optimization for Dual p70S6K/Akt1 Inhibitors in Oncology

Medicinal chemistry teams developing next-generation dual p70S6K/Akt1 inhibitors for cancer therapy can utilize 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone as a potent starting scaffold (p70S6K IC50 2.80 nM, Akt1 IC50 9 nM) [1]. The compound's favorable potency profile and distinct p70S6K-preferring selectivity (3.2-fold) compared to existing dual inhibitors like XL-418 [2] provide a valuable template for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity and pharmacokinetic properties.

Chemical Probe Synthesis for Dissecting PI3K/Akt/mTOR Pathway Crosstalk

Researchers investigating the complex crosstalk within the PI3K/Akt/mTOR signaling axis can employ this compound as a key intermediate for synthesizing chemical probes that selectively modulate p70S6K and Akt1 activity. Its dual inhibition profile [1] allows for the study of compensatory signaling mechanisms that often limit the efficacy of single-kinase targeted therapies, enabling more robust pathway analysis and target validation in cellular models of cancer or metabolic disease [3].

Building Block for Focused Kinase Inhibitor Libraries

Combinatorial chemistry and high-throughput screening (HTS) groups seeking to expand their kinase-focused compound libraries can procure 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone as a privileged scaffold for generating diverse analogs. The bromine atom at the 6-position of the pyridine ring serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid exploration of chemical space around the core pharmacophore while maintaining the dual p70S6K/Akt1 inhibitory activity .

Comparative Benchmarking of p70S6K Inhibitor Potency

In vitro pharmacology laboratories conducting head-to-head comparisons of p70S6K inhibitors can use 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone as a reference compound for benchmarking assay sensitivity and establishing potency thresholds. With an IC50 of 2.80 nM [1], it provides a clearly defined, intermediate potency standard against which novel inhibitors (e.g., FS-115 at 35 nM or M2698 at 1.1 nM) can be directly compared, ensuring assay consistency across different experimental runs and facilitating cross-study data interpretation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.